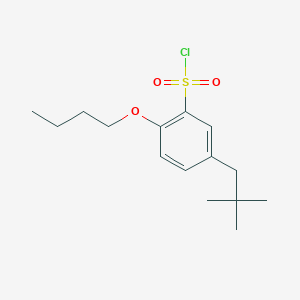
2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonyl chloride
Description
2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonyl chloride is an organic compound with a complex structure that includes a benzene ring substituted with butoxy, dimethylpropyl, and sulfonyl chloride groups
Properties
CAS No. |
918968-90-8 |
|---|---|
Molecular Formula |
C15H23ClO3S |
Molecular Weight |
318.9 g/mol |
IUPAC Name |
2-butoxy-5-(2,2-dimethylpropyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C15H23ClO3S/c1-5-6-9-19-13-8-7-12(11-15(2,3)4)10-14(13)20(16,17)18/h7-8,10H,5-6,9,11H2,1-4H3 |
InChI Key |
GEBCYSUHGOWQLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CC(C)(C)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of a benzene derivative. The process begins with the preparation of the benzene derivative, which is then reacted with a sulfonyl chloride reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various coupled products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound can be used to modify biomolecules, such as proteins, through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonic acid
- 2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonamide
- 2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonate
Uniqueness
2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to its sulfonic acid, sulfonamide, and sulfonate counterparts. This reactivity makes it a valuable reagent in various chemical transformations and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


